molecular formula C17H15N3O2 B3317972 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one CAS No. 98305-82-9

2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one

Cat. No.: B3317972
CAS No.: 98305-82-9
M. Wt: 293.32 g/mol
InChI Key: LHHJIIASJAPIRE-UHFFFAOYSA-N
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Description

2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the second position, a benzyloxy-substituted phenyl group at the sixth position, and a pyrimidinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(benzyloxy)benzaldehyde and guanidine.

    Cyclization Reaction: The key intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as sodium ethoxide, to form the pyrimidine ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position of the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The synthesis is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. These reactors allow for continuous feeding of reactants and removal of products, resulting in a more streamlined production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino and benzyloxy groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of this compound.

Scientific Research Applications

2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of a benzyloxy group.

    2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the benzyloxy substitution on the phenyl ring.

    2-Amino-4-(4-chlorophenyl)pyrimidine: Contains a chloro group instead of a benzyloxy group.

Uniqueness

2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.

Properties

IUPAC Name

2-amino-4-(4-phenylmethoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-17-19-15(10-16(21)20-17)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJIIASJAPIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207815
Record name 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98305-82-9
Record name 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98305-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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